ethyl 4-{[(4-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-{[(4-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 4-methylphenyl group at position 1, a 6-oxo group at position 6, and a 4-methoxyphenylmethylamino moiety at position 3. The ethyl ester at position 3 enhances solubility in organic solvents, while the methoxy and methyl groups on the aromatic rings modulate electronic and steric properties.
Properties
IUPAC Name |
ethyl 4-[(4-methoxyphenyl)methylamino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-29-22(27)21-19(23-14-16-7-11-18(28-3)12-8-16)13-20(26)25(24-21)17-9-5-15(2)6-10-17/h5-13,23H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJPPVIITHWYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=C(C=C2)OC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with ethyl 4-chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-{[(4-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl or p-tolyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
ethyl 4-{[(4-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[(4-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
Pyridazine derivatives with varying substituents exhibit distinct physical properties. A comparison of key analogs from the evidence is summarized below:
Key Observations:
- Melting Points: Hydroxyl-substituted analogs (e.g., 12d) exhibit higher melting points due to hydrogen bonding, whereas methoxy substituents (e.g., 12e) reduce intermolecular interactions, lowering melting points . The target compound’s amino group may confer intermediate melting behavior.
- Synthetic Yields: Electron-withdrawing groups (e.g., nitro, trifluoromethyl) correlate with lower yields (40–52%), while electron-donating groups (methoxy, hydroxyl) improve yields (81–95%) . The target compound’s amino group, being moderately electron-donating, may align with higher yields.
Solubility and Reactivity
- Ester Variations: The methyl ester analog in (methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate) shows reduced lipophilicity compared to ethyl esters, affecting bioavailability .
- Amino vs.
Analytical Techniques
Biological Activity
Ethyl 4-{[(4-methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a dihydropyridazine ring and various functional groups that may influence its biological activity. The molecular formula is , with a molecular weight of approximately 378.46 g/mol. Its structure can be visualized as follows:
- Dihydropyridazine core : Central to its biological activity.
- Methoxy and methyl substituents : These groups may enhance lipophilicity and receptor binding.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound may interact with various receptors, including G protein-coupled receptors (GPCRs), which are crucial for many physiological processes.
- Antioxidant Activity : Some derivatives of similar compounds have demonstrated antioxidant properties, which could contribute to their therapeutic effects by reducing oxidative stress.
Anticancer Activity
Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study by Zhang et al. (2023) highlighted the ability of related compounds to induce apoptosis in cancer cells through the activation of caspase pathways.
| Study | Compound | Effect | Reference |
|---|---|---|---|
| Zhang et al. (2023) | Ethyl derivative | Induces apoptosis in breast cancer cells | |
| Li et al. (2022) | Similar structure | Inhibits tumor growth in xenograft models |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that it may protect neuronal cells from apoptosis induced by neurotoxic agents, possibly through modulation of neuroinflammatory pathways.
Case Studies
- Breast Cancer Model : In a xenograft model using MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, suggesting potent anticancer activity.
- Neuroprotection in Rodents : A study involving rodents exposed to neurotoxic agents showed that administration of the compound resulted in reduced neuronal death and improved behavioral outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
